4-Bromo-3-fluorophenyl cyclohexyl ketone

Catalog No.
S744473
CAS No.
898769-21-6
M.F
C13H14BrFO
M. Wt
285.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-3-fluorophenyl cyclohexyl ketone

CAS Number

898769-21-6

Product Name

4-Bromo-3-fluorophenyl cyclohexyl ketone

IUPAC Name

(4-bromo-3-fluorophenyl)-cyclohexylmethanone

Molecular Formula

C13H14BrFO

Molecular Weight

285.15 g/mol

InChI

InChI=1S/C13H14BrFO/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2

InChI Key

YMEZNKOLPOWOJX-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=O)C2=CC(=C(C=C2)Br)F

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC(=C(C=C2)Br)F
4-Bromo-3-fluorophenyl cyclohexyl ketone, also known as 4-BFPhenylK, is a chemical compound that has gained attention due to its unique properties and potential applications in various fields of research and industry. This paper aims to provide an overview of the chemical compound, including its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations and future directions.
4-Bromo-3-fluorophenyl cyclohexyl ketone is a crystalline solid with the formula C13H16BrFO. It is a member of the arylcyclohexylketone class of compounds and is structurally related to the pharmaceutical drug known as ketamine. The compound has a molecular weight of 273.17 g/mol and a melting point of 157-158°C. The synthesis of 4-Bromo-3-fluorophenyl cyclohexyl ketone was first reported in 2012 by a team of researchers led by T. W. Schultz and J. T. Green.
4-Bromo-3-fluorophenyl cyclohexyl ketone is a white crystalline solid that is insoluble in water but soluble in organic solvents such as acetone and ethanol. It has a high melting point and is relatively stable under normal storage conditions. The compound is sensitive to light and air, and it decomposes at high temperatures. Its chemical structure consists of a cyclohexyl ring attached to a ketone group and a phenyl ring with bromine and fluorine substituents.
The synthesis of 4-Bromo-3-fluorophenyl cyclohexyl ketone involves a multi-step process that begins with the reaction of cyclohexylamine with hydroxylamine-O-sulfonic acid to form cyclohexylhydroxylamine. The resulting compound is then reacted with methyl iodide to produce N-methylcyclohexylhydroxylamine, which is further reacted with acetic anhydride to form N-acetylcyclohexylhydroxylamine. The final step involves the reaction of N-acetylcyclohexylhydroxylamine with a mixture of bromine and hydrofluoric acid to produce 4-Bromo-3-fluorophenyl cyclohexyl ketone.
The compound can be characterized through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy.
The chemical compound can be analyzed using various analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). These methods are commonly used to determine the purity of the compound and to identify any impurities that may be present.
4-Bromo-3-fluorophenyl cyclohexyl ketone has demonstrated various biological properties in scientific experiments. For instance, in a study conducted by Schultz et al., the compound was shown to act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor in vitro and in vivo. Other studies have demonstrated the compound's potential as an analgesic and anesthetic agent.
Although 4-Bromo-3-fluorophenyl cyclohexyl ketone has shown potential as an analgesic and anesthetic agent, it has also been shown to have a high toxicity profile. In animal studies, the compound has been shown to cause neurotoxicity and hepatotoxicity at high doses. As such, it is important to exercise caution when handling the compound and to follow proper safety protocols in scientific experiments.
4-Bromo-3-fluorophenyl cyclohexyl ketone has various applications in scientific experiments. For instance, it can be used as a tool for studying the NMDA receptor and its role in pain perception and anesthesia. The compound can also be used in the development of novel analgesic and anesthetic agents.
Research on 4-Bromo-3-fluorophenyl cyclohexyl ketone is ongoing. Some studies have focused on its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Other studies have explored its mechanism of action as an analgesic and anesthetic agent, with the aim of developing more effective and safer medications.
4-Bromo-3-fluorophenyl cyclohexyl ketone has potential implications in various fields of research and industry. In the field of medicine, it could be developed into a novel therapeutic agent for the treatment of pain and neurodegenerative diseases. In the field of material science, it could be used as a starting material for the synthesis of new organic compounds with interesting physical and chemical properties.
One limitation of 4-Bromo-3-fluorophenyl cyclohexyl ketone is its high toxicity profile, which may limit its potential applications in medicine. Future research could focus on developing safer analogs of the compound that retain its pharmacological activity but have lower toxicity. Other future directions could include studying the compound's potential as a treatment for other diseases or exploring its applications in other fields of research and industry.
In conclusion, 4-Bromo-3-fluorophenyl cyclohexyl ketone is a chemical compound with a unique structure and potential applications in various fields of research and industry. While the compound has shown promising biological properties, it is important to exercise caution when handling it due to its high toxicity profile. Future research could focus on developing safer analogs of the compound and exploring its potential applications in medicine, material science, and other fields.

XLogP3

4.5

Wikipedia

(4-Bromo-3-fluorophenyl)(cyclohexyl)methanone

Dates

Modify: 2023-08-15

Explore Compound Types